molecular formula C9H14Cl2N2O B13483438 6-Amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride

6-Amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride

Cat. No.: B13483438
M. Wt: 237.12 g/mol
InChI Key: SOKKJQMSPVEMSV-UHFFFAOYSA-N
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Description

6-Amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride is a chemical compound with the molecular formula C9H14N2O.2HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride typically involves the reduction of quinoline derivatives followed by amination and hydroxylation reactions. One common method involves the catalytic hydrogenation of quinoline to produce tetrahydroquinoline, which is then subjected to amination using ammonia or an amine source. The hydroxylation step is usually carried out using oxidizing agents such as hydrogen peroxide or peracids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and amino groups allow for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.12 g/mol

IUPAC Name

6-amino-5,6,7,8-tetrahydro-1H-quinolin-4-one;dihydrochloride

InChI

InChI=1S/C9H12N2O.2ClH/c10-6-1-2-8-7(5-6)9(12)3-4-11-8;;/h3-4,6H,1-2,5,10H2,(H,11,12);2*1H

InChI Key

SOKKJQMSPVEMSV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C(=O)C=CN2.Cl.Cl

Origin of Product

United States

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